

Omeprazole-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Omeprazole-d3**

Cat. No.: **B1419328**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Omeprazole-d3**, a deuterated analog of the widely used proton pump inhibitor, omeprazole. This document details its chemical properties, its critical role in bioanalytical assays, and the pharmacological context of its parent compound.

Core Chemical and Physical Data

Omeprazole-d3 serves as an essential internal standard for the accurate quantification of omeprazole in biological samples.^[1] Its key properties are summarized below.

Property	Value	Reference
CAS Number	934293-92-2	[1][2][3][4]
Molecular Formula	C ₁₇ H ₁₆ D ₃ N ₃ O ₃ S	[2][4]
Molecular Weight	348.43 g/mol	[4][5]
Synonyms	OMEP-d3, OMP-d3, OMZ-d3, 6-Methoxy-2-[(4-methoxy-3,5- dimethyl-2- pyridinyl)methyl]sulfinyl]-1H- benzimidazole-4,5,7-d ₃	[2][4]
Isotopic Enrichment	≥99% deuterated forms (d ₁ - d ₃); ≤1% d ₀	[2]

Application in Bioanalytical Methods: Experimental Protocol

Omeprazole-d3 is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of omeprazole and its metabolites.^[3] A typical experimental workflow for the analysis of omeprazole in human plasma is outlined below.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for sample preparation.
^[3]

- To 100 μ L of human plasma in a microcentrifuge tube, add 25 μ L of the **Omeprazole-d3** internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex again for 1 minute.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- The resulting supernatant is then transferred for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

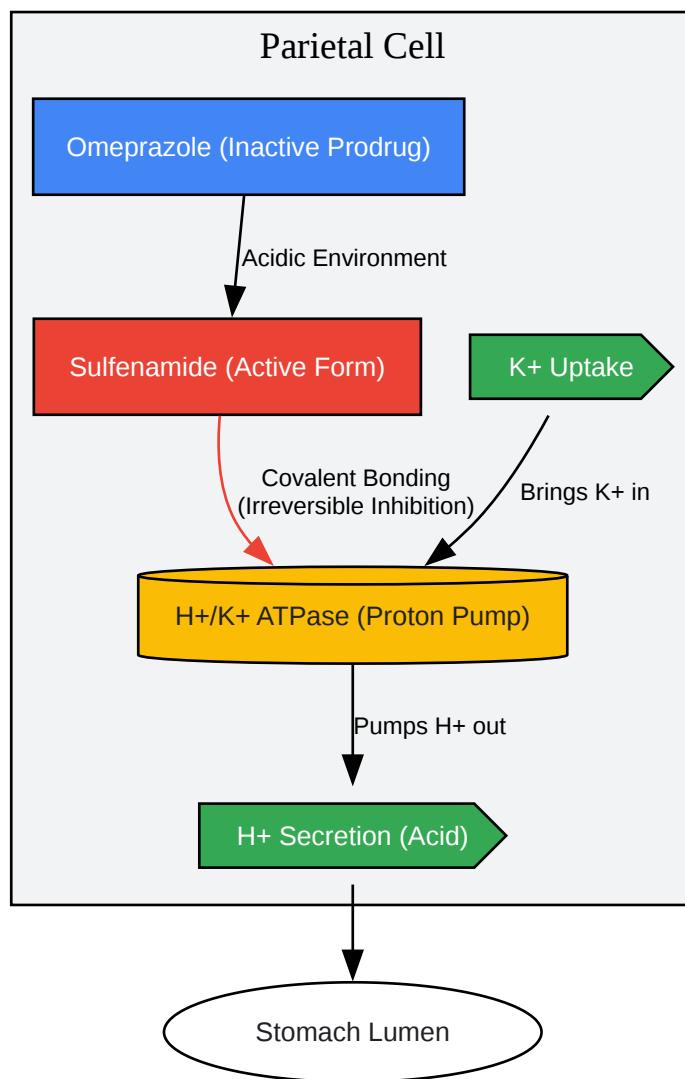
The following are representative conditions for chromatographic separation and mass spectrometric detection.

- Liquid Chromatography System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often utilized.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode is typical.[6]

The experimental workflow for sample analysis using **Omeprazole-d3** as an internal standard is depicted in the following diagram.

[Click to download full resolution via product page](#)


Bioanalytical workflow for omeprazole quantification.

Mechanism of Action of Omeprazole

Omeprazole is a proton pump inhibitor that irreversibly blocks the gastric H⁺/K⁺ ATPase (proton pump) in the parietal cells of the stomach lining.[4][5] This inhibition is the final step in gastric acid secretion, leading to a significant reduction in stomach acidity.[7][8]

Omeprazole is a prodrug, meaning it is administered in an inactive form.[4] After absorption, it is activated in the acidic environment of the parietal cells to a sulfenamide derivative.[4] This active form then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺ ATPase, leading to its irreversible inactivation.[4] The effect of omeprazole lasts until new proton pumps are synthesized.

The signaling pathway for omeprazole's inhibition of gastric acid secretion is illustrated below.

[Click to download full resolution via product page](#)

Mechanism of omeprazole's inhibition of the gastric proton pump.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. The mechanism for inhibition of gastric (H⁺ + K⁺)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Omeprazole-d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419328#omeprazole-d3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com